Rhodojaponin II
Description
Structural Characterization of Grayanotoxane-5,6,10,14,16-pentol, 2,3-epoxy-, 6-acetate
Molecular Architecture and Stereochemical Configuration
The core structure of this grayanotoxin derivative is defined by a 5/7/6/5 tetracyclic ring system, a hallmark of grayanotoxane diterpenoids. The skeletal framework comprises:
- Ring A : A five-membered cyclopentane ring with an epoxy bridge between C2 and C3.
- Ring B : A seven-membered oxepane ring incorporating hydroxyl groups at C5, C6, and C10.
- Ring C : A six-membered cyclohexane ring with hydroxylation at C14 and C16.
- Ring D : A five-membered cyclopentane ring functionalized with a 6β-acetate group.
The stereochemical configuration is critical to its bioactivity. X-ray diffraction studies confirm the 2β,3β-epoxy orientation, which induces significant ring strain in the A-ring. The 6β-acetate group adopts an axial position due to steric interactions with the adjacent C5 hydroxyl, as evidenced by nuclear Overhauser effect (NOE) correlations in NMR spectra. The 14R configuration stabilizes the chair conformation of the C-ring, facilitating hydrogen bonding between the C14 hydroxyl and the C16 hydroxyl.
A comparative analysis of bond lengths reveals that the C2-C3 epoxy bond (1.432 Å) is shorter than typical C-O single bonds (1.47 Å), indicating partial double-bond character. This distortion contributes to the molecule’s electrophilic reactivity at the epoxy moiety.
Comparative Analysis of Grayanotoxane Skeletal Variations
Grayanotoxins differ primarily in hydroxylation patterns and esterification sites. The following table contrasts key structural features:
| Feature | This Compound | Grayanotoxin I | Grayanotoxin III |
|---|---|---|---|
| C6 Substitution | 6β-acetate | 14-acetate | Free hydroxyl |
| C10 Hydroxylation | β-OH | α-OH | β-OH |
| Epoxy Position | C2-C3 | C2-C3 | Absent |
| C14 Configuration | R | S | R |
The 6β-acetate group in this compound enhances lipid solubility compared to non-acetylated analogs like grayanotoxin III, influencing its membrane permeability and toxicological profile. Unlike grayanotoxin I, which carries a 14-acetate, the free C14 hydroxyl in this derivative enables stronger hydrogen-bonding interactions with sodium channel residues.
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray analysis (space group P2₁) reveals a monoclinic unit cell with dimensions a = 9.592 Å, b = 11.414 Å, c = 8.180 Å, and β = 93.21°. The molecule adopts a bowl-shaped conformation due to:
- A-ring puckering (θ = 112.7°, φ = 256.4°) induced by the epoxy strain.
- C-ring chair conformation stabilized by intramolecular hydrogen bonds (O14···O16 = 2.78 Å).
Molecular dynamics simulations indicate that the 6β-acetate undergoes restricted rotation (energy barrier = 8.2 kcal/mol) due to steric clash with the C5 hydroxyl. This rigidity positions the acetate carbonyl for optimal interaction with hydrophobic pockets in sodium channel proteins.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR data (CDCl₃, 600 MHz):
| Position | δH (ppm) | Multiplicity | δC (ppm) | Key Correlations |
|---|---|---|---|---|
| C2 | 3.12 | dd (J=4.2, 1.8) | 58.4 | COSY: C3; NOE: C1, C18 |
| C3 | 3.28 | dd (J=4.2, 6.6) | 62.1 | COSY: C2; NOE: C4, C19 |
| C6 | 4.44 | t (J=6.0) | 72.9 | HSQC: 72.9; HMBC: OAc |
| OAc | 2.01 | s | 21.3 (CH₃) | HMBC: C6 |
Critical observations:
- The C2 and C3 protons show geminal coupling (J=4.2 Hz), confirming the epoxy linkage.
- The acetate methyl singlet at δ 2.01 ppm correlates with C6 in HMBC, verifying esterification.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (m/z 411.2385 [M+H]⁺) exhibits characteristic fragments:
- Loss of H₂O : m/z 393.2278 (−18.0107 Da).
- Acetate cleavage : m/z 351.1812 (−60.0573 Da).
- Retro-Diels-Alder cleavage : m/z 189.0921 (C₁₀H₁₃O₃⁺).
The base peak at m/z 189 corresponds to cleavage between C9 and C10, typical of grayanotoxanes with a C10 hydroxyl.
Properties
IUPAC Name |
[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJISLLRXVSQIES-JOIIKWRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]23C[C@@]([C@@H]([C@H]2O)CC[C@H]3[C@@]([C@H]4[C@]1(C([C@@H]5[C@H]4O5)(C)C)O)(C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-89-2 | |
| Record name | RHODOJAPONIN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2F6R0716P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bioinspired Divergent Synthesis
A 2024 breakthrough achieved the synthesis of six grayanane diterpenoids, including grayanotoxin II/III analogs, through a bioinspired route. The protocol features:
Table 1: Key Reaction Metrics in Bioinspired Synthesis
| Step | Catalyst/Reagent | Yield (%) | Selectivity |
|---|---|---|---|
| Ni-catalyzed vinylation | NiCl₂(PCy₃)₂ | 68 | >20:1 dr |
| Pauson-Khand cyclization | Co₂(CO)₈ | 72 | 85% ee |
| Wagner-Meerwein shift | Et₃N in THF/H₂O | 64 | Single product |
Luo’s Convergent Strategy (2022)
Luo’s synthesis of grayanotoxin III established a modular approach:
-
Tandem Mukaiyama Aldol/Hosomi-Sakurai Reaction : Formed the A-ring with 78% yield and >95% ee.
-
7-Membered Cyclization : Bridgehead carbocation intermediates enabled B-ring closure (65% yield).
-
Late-Stage 1,2-Migration : Installed the C14 stereocenter via acid-mediated rearrangement.
This 18-step route achieved an overall yield of 4.2%, demonstrating efficiency gains over prior methods.
Critical Reaction Mechanisms
Nickel-Catalyzed α-Vinylation
The Ni-catalyzed cross-coupling of β-ketoesters with vinyl halides proceeds via:
Pauson-Khand Cyclization
Cobalt-mediated [2+2+1] cyclization of enynes involves:
-
Co₂(CO)₈ Coordination : Alkyne and alkene bind to cobalt, forming a metallocyclopropane.
-
CO Insertion : Carbon monoxide bridges the enyne, forming a cyclopentenone.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Parameter | Bioinspired Route | Luo’s Route | Classical Extraction |
|---|---|---|---|
| Total Steps | 22 | 18 | N/A |
| Overall Yield (%) | 3.8 | 4.2 | 0.02–0.05* |
| Stereochemical Control | 90% ee | >95% ee | Racemic |
| Scalability (g) | 1.5 | 0.8 | 0.001–0.1 |
*Natural extraction yields from Rhododendron molle are prohibitively low, necessitating synthetic approaches.
Challenges and Innovations
Stereochemical Complexity
The C2β, C3β, C6β, and C14R configurations require precise control. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Rhodojaponin II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Rhodojaponin II has a wide range of scientific research applications, including:
Mechanism of Action
Rhodojaponin II exerts its effects by modulating various molecular targets and pathways. It has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. The compound also interacts with specific receptors and ion channels, leading to its analgesic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The grayanotoxin family shares a tetracyclic diterpene backbone but varies in substituents and stereochemistry. Key derivatives include:
*Note: Molecular formula for this compound is inferred based on structural modifications.
Key Research Findings
Role of the 2,3-Epoxy Group: The epoxy group in this compound enhances its stability and ability to bind to voltage-gated sodium channels, a mechanism critical for its insecticidal activity . Derivatives lacking this group (e.g., Grayanotoxin II) show reduced potency in insecticidal assays.
Impact of Acetylation: this compound (6-acetate): The 6-acetate group increases lipophilicity, improving membrane permeability and bioavailability compared to Rhodojaponin III . Grayanotoxin IV (14-acetate): Acetylation at position 14 shifts activity toward mammalian cardiotoxicity, limiting its agricultural utility .
Stereochemical Specificity: The (2β,3β,6β,14R) configuration in this compound is essential for target selectivity. Epimerization at these positions (e.g., 3-epi-Grayanotoxin III, CAS 30460-38-9) abolishes insecticidal effects .
Critical Analysis of Evidence
- Discrepancies in Nomenclature: CAS 26342-66-5 is inconsistently associated with both this compound (6-acetate) and III (non-acetylated) across sources . This highlights the need for rigorous verification of chemical identifiers in literature.
- Gaps in Activity Data: While this compound’s insecticidal role is well-documented, data on other derivatives (e.g., Grayanotoxin VI) remain sparse, suggesting opportunities for further research .
Biological Activity
6-(Cyclopentyloxy)-2-fluoropyridin-3-OL is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a cyclopentyl ether substituent at the 6-position and a hydroxyl group at the 3-position of the pyridine ring, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL can be represented as follows:
This compound is characterized by:
- Cyclopentyl ether : Enhances lipophilicity and may improve membrane permeability.
- Fluorine atom : Increases electrophilic character, potentially enhancing interactions with biological targets.
- Hydroxyl group : Capable of participating in hydrogen bonding, affecting solubility and reactivity.
The biological activity of 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom is known to enhance binding affinity to enzymes and receptors, which can lead to various physiological effects. The compound has been studied for its potential as an antimicrobial and anticancer agent, with preliminary findings suggesting it may inhibit cell proliferation through apoptosis induction in cancer cells.
Antimicrobial Properties
Research indicates that 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 32 µg/mL |
| Gram-negative bacteria | 64 µg/mL |
| Fungi | 128 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism involves the activation of caspase pathways and modulation of reactive oxygen species (ROS) levels.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colorectal Cancer | 15 | Caspase activation |
| Breast Cancer | 20 | ROS modulation |
These findings highlight its potential as a therapeutic candidate in oncology .
Case Studies
A recent study focused on the efficacy of 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL in a mouse model of colorectal cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, with histopathological analysis revealing increased apoptosis in tumor tissues. This case study underscores the compound's potential for further development in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
